Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride
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Overview
Description
Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound specifically features a piperidin-4-yl group attached to the indole ring, which can influence its chemical behavior and biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-indole-5-carboxylate and piperidine.
Reaction Steps:
Conditions: The reactions are usually carried out under anhydrous conditions, using aprotic solvents like dichloromethane or dimethylformamide (DMF). The temperature and reaction time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and potency.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Substitution: Substitution reactions are common, where different groups can replace the hydrogen atoms on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized indole derivatives, such as indole-5-carboxylic acid.
Reduction Products: Reduced indole derivatives, such as indole-5-methanol.
Substitution Products: Substituted indole derivatives, such as N-alkylated indoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives are known for their biological activity, and this compound is studied for its potential effects on various biological pathways. Medicine: The compound is investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties. Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, influencing various biological pathways. The piperidin-4-yl group may enhance the compound's ability to bind to these targets, leading to its biological effects.
Comparison with Similar Compounds
Methyl 3-(piperidin-4-yl)propanoate hydrochloride: This compound is structurally similar but lacks the indole ring, leading to different chemical properties and biological activities.
Imatinib: A well-known therapeutic agent used to treat leukemia, which also contains a piperidine derivative.
Uniqueness: Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride is unique due to its indole structure, which imparts distinct biological activities compared to other piperidine derivatives.
Properties
IUPAC Name |
methyl 3-piperidin-4-yl-1H-indole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-19-15(18)11-2-3-14-12(8-11)13(9-17-14)10-4-6-16-7-5-10;/h2-3,8-10,16-17H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCYCCQPMSCFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C3CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126163-24-2 |
Source
|
Record name | methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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